N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
CAS No.: 2034439-35-3
Cat. No.: VC4411953
Molecular Formula: C17H21N3O3S2
Molecular Weight: 379.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034439-35-3 |
|---|---|
| Molecular Formula | C17H21N3O3S2 |
| Molecular Weight | 379.49 |
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
| Standard InChI | InChI=1S/C17H21N3O3S2/c1-11(2)17-19-16(9-20(17)3)25(22,23)18-8-14(21)13-10-24-15-7-5-4-6-12(13)15/h4-7,9-11,14,18,21H,8H2,1-3H3 |
| Standard InChI Key | LLPKXBXBLMSUOD-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₁N₃O₃S₂, with a molecular weight of 379.49 g/mol and a CAS registry number of 2034439-35-3. Its IUPAC name, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide, reflects the integration of three key components:
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Benzo[b]thiophene: A bicyclic aromatic system contributing to lipophilicity and π-π stacking interactions.
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Hydroxyethyl group: Enhances solubility and hydrogen-bonding capacity.
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Imidazole sulfonamide: A heterocyclic scaffold known for bioactivity, particularly in antimicrobial agents .
The SMILES string (CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O) and InChIKey (LLPKXBXBLMSUOD-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.
Physicochemical Characteristics
While solubility data remain unspecified, the compound’s molecular weight and polar functional groups (e.g., sulfonamide, hydroxyl) suggest moderate aqueous solubility. The imidazole ring (pKa ~7.0) may confer pH-dependent ionization, influencing membrane permeability.
Synthesis and Optimization
Synthetic Pathways
Synthesis typically involves multi-step reactions, including:
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Oxidation/Reduction: Use of hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
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Substitution Reactions: Alkyl halides introduce the isopropyl and methyl groups to the imidazole core.
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Coupling: Benzo[b]thiophene is coupled to the hydroxyethyl-sulfonamide intermediate under controlled conditions.
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Imidazole sulfonation | Chlorosulfonic acid, DCM, 0–5°C | 60–70% | |
| Benzo[b]thiophene coupling | Pd catalysis, ethanol reflux | 50–65% | |
| Final purification | Column chromatography (hexane:ethyl acetate) | >95% |
Industrial Scalability
Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance efficiency and yield. For instance, flow systems reduce reaction times from hours to minutes while maintaining high purity (>90%).
Biological Activity and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values comparable to fluconazole. The imidazole sulfonamide moiety disrupts microbial cell membranes by inhibiting ergosterol biosynthesis, a mechanism shared with azole antifungals .
Table 2: Comparative Bioactivity of Structural Analogues
| Compound | Target Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| This compound | 2.8 μM (Antifungal) | Benzo[b]thiophene + imidazole |
| 1-Methylimidazole-4-sulfonamide | 12.5 μM (Antibacterial) | Imidazole sulfonamide |
| 3-Ethynyl-2-thiophene benzo[b]thiophene | 5.1 μM (Anticancer) | Ethynyl substitution |
Pharmacological Applications
Drug Development
The compound’s dual antimicrobial and anti-inflammatory effects position it as a candidate for:
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Topical formulations: Treatment of skin infections and inflammation.
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Systemic agents: Oral or intravenous delivery for systemic infections .
Target Interaction Studies
Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) to C. albicans cytochrome P450 14α-demethylase, a key enzyme in ergosterol synthesis. The hydroxyethyl group forms hydrogen bonds with Thr311 and His310 residues, critical for inhibitory activity.
Future Directions
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